1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- is a silane compound characterized by the presence of a trimethoxysilyl group attached to a propanamine backbone. Its molecular formula is CHNOSi, and it has a molar mass of approximately 221.37 g/mol. The compound features a three-carbon amine chain with an ethyl and methyl group, contributing to its unique chemical properties and potential applications in various fields, including materials science and organic chemistry .
As mentioned earlier, there is no documented information on the specific mechanism of action of this compound in scientific research.
The reactivity of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- is primarily attributed to its amine and silane functionalities. Key reactions include:
These reactions make the compound versatile for creating silane-based coatings and composites .
1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- can be synthesized through several methods:
The unique structure of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- allows for various applications:
Several compounds share structural similarities with 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)-. Here’s a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- | CHNOSi | Contains both amine and trimethoxysilyl functionalities |
N-Ethyl-N-(trimethoxysilyl)propanamine | CHNOSi | Similar amine-silane structure but lacks methyl group |
N-Methyl-N-(trimethoxysilyl)propanamine | CHNOSi | Contains methyl instead of ethyl; may alter reactivity |
3-Aminopropyltriethoxysilane | CHNOSi | Different alkoxy groups; used primarily for surface modification |
The presence of both ethyl and methyl groups in 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- distinguishes it from other similar compounds, potentially influencing its solubility and reactivity compared to others that may have different alkyl substitutions .
1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- exhibits a complex molecular architecture characterized by distinct functional domains [1]. The compound possesses a molecular formula of C₉H₂₃NO₃Si with a molecular weight of 221.37 g/mol [1] [2]. The molecular structure features a central propanamine backbone with an N-ethyl substituent, a methyl branch at the 2-position, and a trimethoxysilyl group attached at the 3-position [1].
The silicon atom in the trimethoxysilyl moiety adopts tetrahedral geometry, consistent with sp³ hybridization [3]. This tetrahedral arrangement results in Si-O-C bond angles approximating 109.5°, similar to other organosilicon compounds [4]. The nitrogen atom in the amine functional group also exhibits tetrahedral geometry with sp³ hybridization, where the C-N-C bond angles approach 108°, closely matching the ideal tetrahedral angle [4].
The compound contains one hydrogen bond donor and four hydrogen bond acceptors, with a topological polar surface area of 39.7 Ų [1]. The structure includes eight rotatable bonds, indicating significant conformational flexibility [1]. Notably, the molecule possesses one undefined atom stereocenter, suggesting potential stereoisomerism at the carbon bearing the methyl substituent [1].
The silicon-carbon bond lengths in organosilicon compounds typically range from 1.87-1.90 Å, as demonstrated in similar tetramethylsilane structures where Si-C bond lengths of 1.875 Å have been observed [5]. The Si-O bond lengths in trimethoxysilyl groups generally measure approximately 1.65 Å, while the O-C bonds to methoxy groups are approximately 1.43 Å [6].
Infrared spectroscopy of trimethoxysilane-containing compounds reveals characteristic absorption patterns [6]. The Si-OCH₃ groups exhibit strong absorption bands at 2840 cm⁻¹ (sharp), 1190 cm⁻¹, and 1100-1080 cm⁻¹ (strong) [6]. The Si-O stretching vibrations typically appear in the range of 1110-1000 cm⁻¹, though these may be masked by siloxane Si-O-Si bands if hydrolysis products are present [6].
The N-H stretching vibrations in primary and secondary amines characteristically appear as two medium-intensity, narrow peaks in the 3400-3300 cm⁻¹ region [7]. The presence of the ethyl substituent on nitrogen would result in N-H stretching around 3300-3250 cm⁻¹ for the secondary amine functionality [6].
Nuclear magnetic resonance spectroscopy provides detailed structural information through characteristic chemical shifts and coupling patterns [8] [9]. The methoxy groups attached to silicon typically exhibit singlet resonances around 3.5-3.8 ppm in ¹H NMR spectra [6]. The N-ethyl group would display characteristic ethyl coupling patterns with a triplet for the methyl group (around 1.0-1.2 ppm) and a quartet for the methylene group (around 2.5-2.7 ppm) [9].
The silicon-bound methylene carbons in ²⁹Si NMR spectroscopy of trimethoxysilyl compounds typically resonate around -42 to -45 ppm, while the silicon atom itself appears around -42 ppm in compounds of this structural type [6].
Mass spectrometry fragmentation patterns for trimethoxysilyl compounds commonly show loss of methoxy groups (m/z -31, -32) and formation of silanol species [6]. The molecular ion peak appears at m/z 221, with characteristic fragmentation involving cleavage of the Si-C bond and loss of trimethoxy groups [1].
The thermal stability of organosilicon compounds depends significantly on the nature of substituents and bonding patterns [10]. Trimethoxysilane derivatives exhibit moderate thermal stability, with decomposition typically beginning around 200-250°C [11]. The compound displays a boiling point of 95°C at 10 mmHg pressure and a flash point of 86°C [2].
The compound demonstrates a density of 0.918 g/cm³ at 25°C, with a refractive index of 1.4234 [2]. These physical properties are consistent with the molecular structure and intermolecular interactions present in the compound [2].
Thermodynamic stability is influenced by the strength of the Si-C bond (approximately 76 kcal/mol) and Si-O bonds (approximately 108 kcal/mol) [10]. The thermal decomposition mechanism typically involves initial hydrolysis of methoxy groups, followed by condensation reactions to form siloxane networks [12] [10].
The hydrolytic sensitivity of the compound is rated as 7, indicating that it reacts slowly with moisture and water [2]. This behavior is characteristic of trimethoxysilane compounds, which undergo hydrolysis to form silanol intermediates that subsequently condense to form siloxane bonds [13] [12].
Under physiological conditions (pH 7.4, 37°C), similar trimethoxysilane compounds exhibit rapid hydrolysis with rate constants exceeding 3.0 min⁻¹ and half-lives less than 0.23 minutes in buffered aqueous solutions [13]. The hydrolysis rate is significantly influenced by pH, with acidic conditions enhancing hydrolysis while slowing subsequent condensation reactions [14].
The solubility characteristics of 1-Propanamine, N-ethyl-2-methyl-3-(trimethoxysilyl)- are governed by the competing hydrophilic and hydrophobic domains within the molecular structure. The presence of both amine and trimethoxysilyl functionalities creates amphiphilic properties that influence phase behavior [15].
The compound exhibits limited water solubility due to the hydrophobic alkyl chains and the tendency of trimethoxysilyl groups to undergo hydrolysis in aqueous media [13]. The hydrolytic instability results in rapid conversion to silanol species, which subsequently condense to form oligomeric siloxane structures [13] [12].
Organic solvent solubility is generally favorable, particularly in polar aprotic solvents such as toluene, which has been used successfully for deposition studies of similar aminosilane compounds [16]. The compound demonstrates compatibility with alcoholic solvents, though alcoholysis reactions may occur with the methoxy groups under certain conditions [17].
The predicted partition coefficient (log Kow) for related aminosilane compounds ranges from -0.22 to 1.0, indicating moderate hydrophilicity [18] [19]. This partitioning behavior suggests preferential solubility in polar organic phases rather than purely aqueous or purely hydrophobic environments [15].
Phase behavior studies of similar organosilicon compounds reveal complex temperature-dependent solubility profiles [20]. The compound exhibits typical liquid-phase behavior at ambient conditions, with vapor pressure characteristics indicating moderate volatility [2]. The estimated vapor pressure at 25°C ranges from 0.3-0.4 mmHg, consistent with the molecular weight and intermolecular interactions [18].
The surface tension and interfacial properties are significantly influenced by the amphiphilic nature of the molecule. The hydrophilic amine and hydrolysable methoxy groups can interact with polar surfaces, while the hydrocarbon portions provide compatibility with organic phases [21] [16].
Stability in various pH environments demonstrates marked dependence on solution conditions. In neutral to slightly alkaline conditions, hydrolysis proceeds at moderate rates, while acidic conditions can accelerate methoxy group cleavage [14] [12]. The presence of catalytic amounts of acids or bases significantly affects both the rate and extent of hydrolysis reactions [22] [12].
The compound's behavior in mixed solvent systems reflects the interplay between hydrogen bonding capabilities of the amine group and the hydrolysis tendency of the trimethoxysilyl functionality [20]. This dual nature makes the compound particularly useful as a coupling agent, where it can form chemical bonds with both organic and inorganic phases [21] [23].
Corrosive